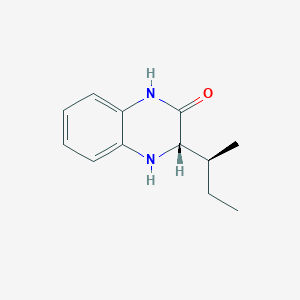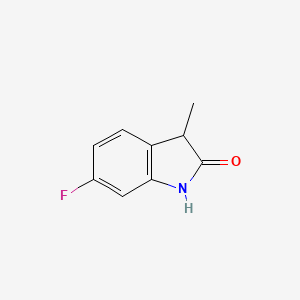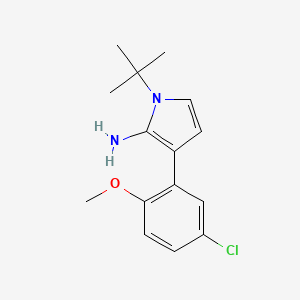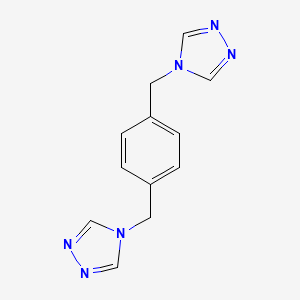![molecular formula C9H10BNO4 B15051643 [3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid](/img/structure/B15051643.png)
[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with cyanomethoxy and methoxy groups. The presence of these functional groups imparts distinct chemical characteristics, making it a valuable reagent in organic synthesis and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid typically involves the borylation of appropriately substituted aromatic precursors. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysis to couple aryl halides with boronic acid derivatives . The reaction conditions often include a base such as potassium carbonate, a palladium catalyst, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The cyanomethoxy group can be reduced to form primary amines or other reduced products.
Substitution: The methoxy and cyanomethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields phenols, while reduction of the cyanomethoxy group can produce primary amines. Substitution reactions can lead to a wide range of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Its unique functional groups make it a versatile building block for the synthesis of complex molecules.
Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules.
Wirkmechanismus
The mechanism of action of [3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid involves its ability to form reversible covalent bonds with various functional groups. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, forming stable complexes that can undergo further transformations . This reactivity is exploited in various applications, including catalysis, drug design, and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the cyanomethoxy and methoxy groups, making it less versatile in certain reactions.
[3-Methoxyphenyl]boronic acid: Similar but lacks the cyanomethoxy group, which reduces its reactivity in certain transformations.
[4-Methoxyphenyl]boronic acid: Similar but lacks the cyanomethoxy group, affecting its overall reactivity and applications.
Uniqueness
[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid is unique due to the presence of both cyanomethoxy and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. These functional groups allow for a broader range of applications compared to simpler boronic acids .
Eigenschaften
Molekularformel |
C9H10BNO4 |
|---|---|
Molekulargewicht |
206.99 g/mol |
IUPAC-Name |
[3-(cyanomethoxy)-4-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C9H10BNO4/c1-14-8-3-2-7(10(12)13)6-9(8)15-5-4-11/h2-3,6,12-13H,5H2,1H3 |
InChI-Schlüssel |
UJPNPYMLWKLQDS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)OC)OCC#N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




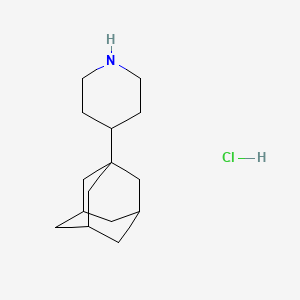
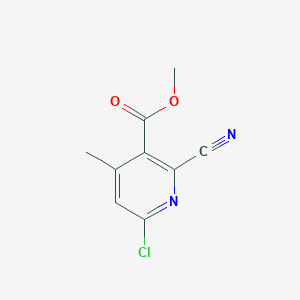
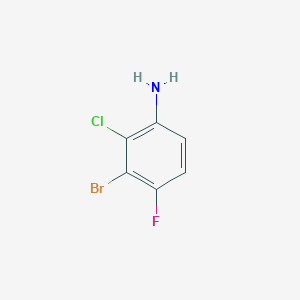
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051615.png)
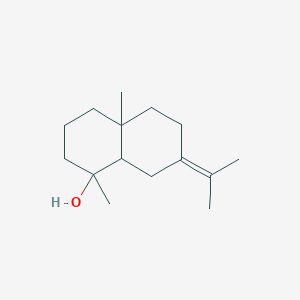
![(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15051624.png)
![[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea](/img/structure/B15051632.png)

